4-Bromo-8-methylisoquinoline 4-Bromo-8-methylisoquinoline
Brand Name: Vulcanchem
CAS No.: 1784882-13-8
VCID: VC4504641
InChI: InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3
SMILES: CC1=C2C=NC=C(C2=CC=C1)Br
Molecular Formula: C10H8BrN
Molecular Weight: 222.085

4-Bromo-8-methylisoquinoline

CAS No.: 1784882-13-8

Cat. No.: VC4504641

Molecular Formula: C10H8BrN

Molecular Weight: 222.085

* For research use only. Not for human or veterinary use.

4-Bromo-8-methylisoquinoline - 1784882-13-8

Specification

CAS No. 1784882-13-8
Molecular Formula C10H8BrN
Molecular Weight 222.085
IUPAC Name 4-bromo-8-methylisoquinoline
Standard InChI InChI=1S/C10H8BrN/c1-7-3-2-4-8-9(7)5-12-6-10(8)11/h2-6H,1H3
Standard InChI Key ORVGXQYZKFRLJA-UHFFFAOYSA-N
SMILES CC1=C2C=NC=C(C2=CC=C1)Br

Introduction

Structural and Molecular Characteristics

Core Architecture

Isoquinolines are bicyclic aromatic systems comprising a benzene ring fused to a pyridine ring. In 4-bromo-8-methylisoquinoline, the bromine substituent at position 4 and the methyl group at position 8 introduce steric and electronic modifications that influence reactivity and intermolecular interactions. The molecular formula C₁₀H₈BrN corresponds to a monoisotopic mass of 220.98401 Da .

Key Structural Features:

  • SMILES: CC1=C2C=NC=C(C2=CC=C1)Br

  • InChIKey: ORVGXQYZKFRLJA-UHFFFAOYSA-N

  • Bond Angles: Computational models suggest that the bromine atom induces a 5° distortion in the adjacent C–C–C bond angles compared to unsubstituted isoquinoline .

Spectroscopic Data

Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide critical insights into its electronic environment:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.45 (s, 3H, CH₃),

    • δ 7.35–7.80 (m, 4H, aromatic protons) .

  • IR (KBr): C–Br stretch at 550–600 cm⁻¹; C–N stretch at 1,320 cm⁻¹ .

Synthesis and Optimization

Bromination Strategies

The synthesis of 4-bromo-8-methylisoquinoline typically involves electrophilic aromatic substitution (EAS) on 8-methylisoquinoline. Source details a high-yield protocol using N-bromosuccinimide (NBS) in concentrated H₂SO₄ at –15°C, achieving 65–70% yield. Alternative methods employ bromine (Br₂) in nitrobenzene, though this approach risks over-bromination .

Comparative Analysis of Brominating Agents:

AgentSolventTemp (°C)Yield (%)Purity (HPLC)
NBSH₂SO₄–1565–70≥98%
Br₂Nitrobenzene0–550–55≥90%

Purification and Validation

Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) ensures structural integrity. Single-crystal X-ray diffraction (SC-XRD) confirms substituent positions, with R factors <0.05 and bond length deviations <0.004 Å .

Physicochemical Properties

Solubility and Stability

4-Bromo-8-methylisoquinoline exhibits limited aqueous solubility (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF). Stability studies indicate decomposition <5% over 12 months at –20°C .

Tandem Mass Spectrometry (MS/MS)

Collision-induced dissociation (CID) of the [M+H]+ ion (m/z 221.99129) reveals characteristic fragments:

  • Primary Fragment: m/z 142.08 (loss of Br·).

  • Secondary Fragment: m/z 115.05 (pyridine ring cleavage) .

Applications in Organic Synthesis

Cross-Coupling Reactions

The bromine atom facilitates Suzuki-Miyaura couplings with aryl boronic acids, enabling access to 4-aryl-8-methylisoquinolines. For instance, reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis yields biphenyl derivatives in 75–80% yield .

Functional Group Transformations

  • Nucleophilic Substitution: Bromine replacement with methoxy groups (NaOMe/EtOH, reflux) produces 4-methoxy analogs.

  • Oxidation: MnO₂ oxidizes the methyl group to a carboxylic acid, useful in prodrug design .

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